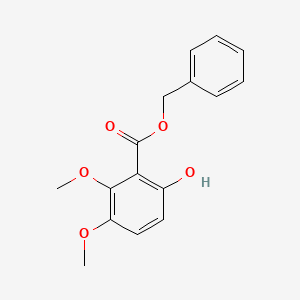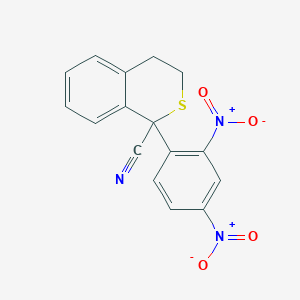![molecular formula C18H19N3O B14516109 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one CAS No. 63634-10-6](/img/structure/B14516109.png)
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound includes a quinoxalinone core with a diethylamino group attached to the phenyl ring, making it a unique and versatile molecule in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization using heterogeneous catalysis. This method is favored for its low cost, environmental friendliness, and high activity . The reaction conditions often involve the use of graphitic phase carbon nitride, metal-organic frameworks, or other catalytic materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalin-2(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent against various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
4-Aryl-substituted quinoxalin-2(1H)-one: Similar structure with variations in the aryl group, affecting its biological activity.
Uniqueness
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from other quinoxalinone derivatives .
Propriétés
Numéro CAS |
63634-10-6 |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)17-18(22)20-16-8-6-5-7-15(16)19-17/h5-12H,3-4H2,1-2H3,(H,20,22) |
Clé InChI |
OZCSSJUWTYROHB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)




![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
